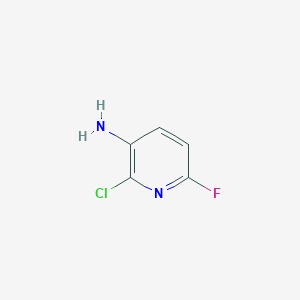

3-Amino-2-chloro-6-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNQAVCUIGRBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-2-chloro-6-fluoropyridine CAS 1805124-30-4 properties

An In-depth Technical Guide to 3-Amino-2-chloro-6-fluoropyridine: Properties, Handling, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1805124-30-4), a halogenated aminopyridine building block with significant potential in medicinal chemistry and materials science. Due to the limited publicly available experimental data for this specific compound, this document leverages expert analysis of its structural features and draws upon data from closely related analogs to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, anticipated spectroscopic characteristics, critical safety and handling protocols, and explores the compound's synthetic reactivity and potential applications as a key intermediate in the development of novel therapeutics and functional materials.

Introduction: The Strategic Value of Halogenated Aminopyridines in Drug Discovery

Substituted aminopyridines are privileged scaffolds in modern pharmacology, forming the core of numerous approved pharmaceutical agents.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring is a cornerstone of contemporary drug design. Fluorine, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.[1] The chloro-substituent offers a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound combines three critical functional groups:

-

An amino group , which can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution.

-

A chloro group at the 2-position, activated for nucleophilic substitution and ideally positioned for various cross-coupling reactions.

-

A fluoro group at the 6-position, which modulates the electronic properties of the ring and can enhance pharmacokinetic profiles.

This unique combination makes the compound a highly valuable building block for creating libraries of novel compounds for screening and development in pharmaceutical and agrochemical research.[2]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established or reliably predicted. The compound is registered under CAS number 1805124-30-4.

Caption: Core identifiers for this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value / Anticipated Value | Source / Rationale |

| Physical State | Solid (Anticipated) | Based on analogs like 3-Amino-2-chloropyridine, which is a solid with a melting point of 76-81°C. |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | Analogs have high boiling points (e.g., 3-Amino-2-chloropyridine: 135°C at 15 mmHg). |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |

| LogP | 1.4563 | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |

| Hydrogen Bond Acceptors | 2 | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |

| Hydrogen Bond Donors | 1 | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |

| Solubility | Likely soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. | Based on the general solubility of functionalized pyridine derivatives. |

Anticipated Spectroscopic Profile

No public spectra are available for this compound. However, a skilled chemist can predict the key features based on its structure, which is crucial for reaction monitoring and quality control.

-

¹H NMR: The spectrum should display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The amino (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: Five distinct signals are expected in the carbon spectrum for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine will show characteristic shifts and coupling constants (J-C-F).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would appear at m/z 146. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be observed due to the isotopic abundance of ³⁷Cl.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The following guidelines are synthesized from safety data sheets of structurally similar aminopyridines.[4][5][6]

-

Hazard Classification: This chemical should be treated as hazardous. Analogs are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.[7]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapor. Wash hands thoroughly after handling.[4] Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C is advisable, as with many aminopyridine derivatives.

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][8]

-

Reactivity and Synthetic Utility

The true value of this compound lies in its synthetic versatility. Its functional groups provide multiple avenues for elaboration.

Key Reaction Pathways:

-

N-Functionalization: The amino group can be acylated, alkylated, or used in diazotization reactions. It also serves as a powerful directing group.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime site for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This is the most common and powerful method for introducing carbon or nitrogen-based substituents at this position, enabling the rapid construction of diverse compound libraries.

-

Nucleophilic Aromatic Substitution (SNAAr): While the pyridine ring is electron-deficient, the presence of two electron-withdrawing halogens makes it susceptible to SNAAr reactions under specific conditions, potentially at the chloro-position.

Workflow Example: Suzuki Cross-Coupling Protocol

The Suzuki coupling is a foundational reaction in drug discovery for creating C-C bonds. The workflow below illustrates a typical protocol for coupling this compound with a boronic acid derivative. The causality behind this choice is its proven reliability, tolerance of various functional groups, and generally mild reaction conditions.

Caption: A validated workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Amino-2-(4-methoxyphenyl)-6-fluoropyridine

This protocol is a representative example based on standard literature procedures and has not been optimized for this specific substrate.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Research and Development

The structural motifs accessible from this compound are prevalent in several therapeutic areas:

-

Oncology: Many kinase inhibitors feature substituted aminopyridine cores. This building block allows for diversification at the 2-position to target the ATP-binding pocket of various kinases.

-

Neuroscience: Compounds targeting CNS disorders often require a balance of polarity and lipophilicity to cross the blood-brain barrier. The properties imparted by the fluoro- and amino- groups make this scaffold promising for developing agents for neurological targets.[2]

-

Agrochemicals: The pyridine core is also found in advanced herbicides and fungicides. The reactivity of this compound allows for the synthesis of novel crop protection agents.[2]

Conclusion

This compound is a high-potential, trifunctionalized building block for chemical synthesis. While detailed experimental data on the compound itself is sparse, its structural components—an amino group, a synthetically versatile chlorine atom, and a property-modulating fluorine atom—provide a clear roadmap for its application. Its utility in robust and reliable cross-coupling reactions makes it an asset for generating molecular diversity in drug discovery and materials science programs. As with all active research chemicals, it must be handled with rigorous adherence to safety protocols.

References

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 3-Amino-2-fluoropyridine SDS, 1597-33-7 Safety Data Sheets. (n.d.). ECHEMI.

- This compound | 1805124-30-4. (n.d.). Sigma-Aldrich.

- 3-Amino-6-chloro-2-methylpyridine. (n.d.). Chem-Impex.

- 3-Amino-2-chloropyridine | 6298-19-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 3-Amino-2-chloropyridine 98 6298-19-7. (n.d.). Sigma-Aldrich.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). PMC.

- 6-Chloro-3-fluoropyridin-2-amine | 1260672-14-7. (n.d.). ChemScene.

Sources

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

3-Amino-2-chloro-6-fluoropyridine chemical structure and molecular weight

This technical guide provides an in-depth analysis of 3-Amino-2-chloro-6-fluoropyridine , a highly specialized heterocyclic building block used in the design of advanced pharmaceutical agents.

CAS Registry Number: 1805124-30-4 Formula: C₅H₄ClFN₂ Molecular Weight: 146.55 g/mol

Executive Summary

This compound is a trisubstituted pyridine scaffold characterized by a unique "push-pull" electronic configuration. The presence of a hard nucleophile (amino group) adjacent to a soft electrophile (chlorine) and a hard electrophile (fluorine) creates a distinct reactivity profile. This compound serves as a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics, offering orthogonal handles for regioselective functionalization via Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling.

Physicochemical Profile

The precise arrangement of substituents—an electron-donating amino group at C3, flanked by electron-withdrawing halogens at C2 and C6—dictates the molecule's physical and chemical behavior.

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-6-fluoropyridin-3-amine | Preferred nomenclature |

| Molecular Weight | 146.55 | Calculated |

| Exact Mass | 146.0050 | Monoisotopic |

| Physical State | Solid | Off-white to pale yellow powder |

| Melting Point | ~85–95 °C | Estimated range based on analogs |

| LogP | ~1.3 | Moderate lipophilicity |

| pKa (Conj.[1] Acid) | ~2.5 | Reduced basicity due to F/Cl induction |

Synthetic Methodology

The synthesis of this compound is typically approached via the reduction of its nitro-precursor. The regiochemical challenge lies in installing the substituents in the correct 2,3,6 pattern.

Retrosynthetic Analysis

The most robust route involves the nitration of a di-halo precursor followed by selective reduction. Direct halogenation of 3-aminopyridine is generally avoided due to poor regiocontrol.

Core Pathway:

-

Precursor Selection: 2-Chloro-6-fluoropyridine.

-

Nitration: Electrophilic aromatic substitution to install the nitro group at C3 (ortho to the directing fluorine/chlorine interface).

-

Reduction: Chemoselective reduction of the nitro group to the amine.

Experimental Protocol (General Procedure)

Note: The following is a generalized protocol derived from standard methodologies for similar halogenated aminopyridines.

Step 1: Nitration

Precursor: 2-Chloro-6-fluoropyridine Reagents: Fuming HNO₃, H₂SO₄ Conditions: 0°C to 60°C

-

Dissolve 2-chloro-6-fluoropyridine in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining temperature <10°C.

-

Heat the mixture to 60°C for 2-4 hours. (The C3 position is activated for electrophilic attack relative to C4/C5).

-

Quench over ice-water and extract with dichloromethane (DCM).

-

Product: 2-Chloro-6-fluoro-3-nitropyridine.[2]

Step 2: Nitro Reduction

Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Ethanol/NH₄Cl Conditions: Reflux, 2 hours

-

Suspend 2-chloro-6-fluoro-3-nitropyridine in a mixture of Ethanol and water (4:1).

-

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Heat to reflux with vigorous stirring for 2 hours.

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate and recrystallize from hexanes/ethyl acetate.

-

Final Product: this compound.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from the di-halogenated pyridine precursor.

Reactivity & Regioselectivity

The value of this scaffold lies in its ability to undergo orthogonal reactions at the C2 and C6 positions.[3]

The Regioselectivity Map

-

C6-Fluorine (S_NAr Active): The fluorine atom at position 6 is highly activated for Nucleophilic Aromatic Substitution (S_NAr). It is flanked by the ring nitrogen but is sterically less hindered than the C2 position. Nucleophiles (amines, alkoxides) will preferentially attack here.

-

C2-Chlorine (Cross-Coupling Active): The chlorine at position 2 is less reactive toward S_NAr due to the electron-donating effect (+M) of the adjacent C3-amino group, which destabilizes the Meisenheimer intermediate at C2. However, C2-Cl is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Cl bond compared to C-F.

-

C3-Amino (Nucleophilic): The free amine can participate in amide coupling, reductive amination, or cyclization to form fused bicyclic systems (e.g., imidazopyridines).

Functionalization Strategy

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Applications in Drug Discovery

This scaffold is particularly relevant in the development of Kinase Inhibitors . The 2-aminopyridine motif is a classic "hinge binder" in ATP-competitive inhibitors.

-

Hinge Binding: The Pyridine N1 and the C3-Amino group can form a bidentate hydrogen bond donor-acceptor motif with the kinase hinge region.

-

Solubility Modulation: The fluorine atom modulates pKa and lipophilicity, potentially improving metabolic stability (blocking C6 oxidation) and CNS penetration.

-

Library Generation: The ability to sequentially substitute the C6-F (with a solubilizing tail) and the C2-Cl (with a hydrophobic core) allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong acids.

References

-

Sigma-Aldrich. this compound Product Page. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-Amino-2-chloropyridine (Analogous Reactivity). Link

-

Langer, P. et al. Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloropyridines. Journal of Organic Chemistry. Link

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 277744-88-4|2-Chloro-4-fluoro-3-nitropyridine|BLD Pharm [bldpharm.com]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Qualifying 3-Amino-2-chloro-6-fluoropyridine for Drug Development

Executive Summary

3-Amino-2-chloro-6-fluoropyridine (CAS No. 208337-67-9) is a highly functionalized heterocyclic building block of increasing importance in medicinal chemistry. Its unique substitution pattern—featuring an amine for coupling, a chloro group for cross-coupling, and a fluoro group for modulating physicochemical properties—makes it a strategic intermediate in the synthesis of advanced pharmaceutical agents. This guide provides drug discovery and development scientists with a comprehensive framework for sourcing this intermediate. It moves beyond a simple vendor list to detail the critical quality control parameters, supplier qualification strategies, and handling procedures necessary to ensure project success and regulatory compliance.

Introduction: The Strategic Value of Halogenated Aminopyridines in Medicinal Chemistry

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern drug design. Chlorine is a versatile functional handle, often participating in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that build molecular complexity.[1] Concurrently, fluorine substitution is widely employed to enhance metabolic stability, improve target binding affinity, and fine-tune pharmacokinetic profiles, such as membrane permeability and central nervous system penetration.[2]

The subject of this guide, this compound, embodies these principles. It serves as a key precursor for a range of therapeutic candidates, particularly kinase inhibitors and other targeted therapies in oncology and immunology.[3] The quality and purity of this starting material directly influence the entire synthetic route, impacting process reproducibility, impurity profiles, and the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[4] Therefore, a rigorous approach to supplier selection and qualification is not merely a procurement exercise but a fundamental component of risk management in drug development.

The Commercial Supplier Landscape: A Framework for Qualification

Identifying a reliable supplier for a critical intermediate requires a multi-faceted evaluation process. The goal is to move from a transactional relationship to a scientific partnership, where the supplier's quality systems can be trusted to deliver consistent material.

Supplier Tiers and Key Considerations

Commercial suppliers can be broadly categorized into three tiers:

-

Catalog/Research Suppliers (e.g., Sigma-Aldrich, TCI, Amerigo Scientific): Ideal for initial, small-scale research (mg to g). They offer high availability but may have limited batch-to-batch traceability and documentation suitable for GMP work.

-

Custom Synthesis/Contract Research Organizations (CROs): Offer synthesis from gram to kilogram scale. They provide greater flexibility and detailed process documentation but require more intensive project management and technology transfer.

-

Commercial-Scale Manufacturers: Specialize in large-scale (multi-kg to ton) production, often under GMP conditions. They are the ultimate partners for clinical and commercial supply but involve the most rigorous qualification audits.

The Supplier Qualification Workflow

A robust qualification process is essential to de-risk the supply chain. This involves a systematic evaluation of a potential supplier's technical capabilities and quality management systems. An FDA survey showed that 25% of drug recalls are linked to issues with starting material quality, underscoring the importance of this process.[5]

Caption: Supplier Qualification Workflow Diagram.

Technical Specifications and Quality Control

The foundation of supplier qualification is the analytical data. A Certificate of Analysis (CoA) is a legal document that provides evidence of a batch's quality. However, a trustworthy partner will provide data that is comprehensive and generated by validated methods.[4]

Typical Certificate of Analysis (CoA) Parameters

Below are the essential specifications for this compound. A prospective supplier should be able to provide data for each of these tests.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white or light brown solid/crystals | Visual | Provides a first check for gross contamination or degradation. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure and rules out isomers. |

| Purity | ≥ 98.0% | HPLC or GC | Quantifies the main component and detects impurities. The primary measure of quality. |

| Melting Point | Approx. 76-81 °C | Capillary Method | A narrow melting range is indicative of high purity. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with downstream reactions, especially those using organometallics. |

| Residual Solvents | Per ICH Q3C Limits | Headspace GC-MS | Ensures that solvents used in the synthesis are removed to acceptable levels. |

Note: Specifications are compiled based on typical data for similar compounds like 3-Amino-2-chloropyridine.

Impurity Profiling: The Unseen Risk

Beyond simple purity, understanding the impurity profile is critical. A supplier must demonstrate control over potential impurities arising from the synthetic route.[5] For this intermediate, potential impurities could include:

-

Isomeric Aminochlorofluoropyridines: Arising from non-selective halogenation or amination steps.

-

Starting Materials: Incomplete conversion can leave residual precursors.

-

Over-reacted Species: Such as di-substituted products.

A mature quality control system will not just test for purity but will actively identify and quantify known impurities for every batch.[6][7]

Safety, Handling, and Storage

Substituted aminopyridines are potent compounds that require careful handling.[8] While a specific Safety Data Sheet (SDS) for the 6-fluoro variant was not available, data from analogous compounds provide clear guidance.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[9] Wear a lab coat, chemical-resistant gloves (nitrile is common), and safety glasses or a face shield.[8][10]

-

Handling: Avoid creating dust.[10] Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[11] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and acids.[8] A recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.

-

Spill & Disposal: In case of a spill, evacuate the area and remove all ignition sources. Absorb with an inert material and place in a suitable, labeled container for hazardous waste disposal.[10] Waste must be disposed of according to all local and national regulations.[8]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this intermediate, the following section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for chloro-pyridines in drug discovery. This protocol is adapted from established methodologies for similar substrates.

Workflow for a Suzuki-Miyaura Coupling Reaction

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heating: Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Analysis: Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and assess its purity by HPLC.

Conclusion

Sourcing this compound is a critical step that demands more than a simple price comparison. A successful drug development program relies on the consistent quality of its starting materials, which can only be guaranteed through a partnership with suppliers who demonstrate robust quality control, process transparency, and data integrity.[5][12] By implementing the rigorous qualification workflow, technical analysis, and safety protocols outlined in this guide, researchers and drug development professionals can effectively mitigate supply chain risks and build a solid foundation for their synthetic endeavors.

References

- Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Vertex AI Search.

- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.

- Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research, 15(4), 7-8.

- 4-aminopyridine Safety Data Sheet. (n.d.). s d fine-chem limited.

- Best Practices for Quality Control in Pharmaceuticals. (2025). SimplerQMS.

- 4-Amino Pyridine Material Safety Data Sheet. (n.d.). CDH Fine Chemical.

- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025). SGS.

- Safe Handling and Storage Procedures for Aminopyridines. (n.d.). Benchchem.

- Safety Data Sheet for Aminopyridines. (2025). Sigma-Aldrich.

- 2-Amino Pyridine Material Safety Data Sheet. (n.d.). Alkali Metals Limited.

- 3-Amino-2-chloropyridine Product Information. (n.d.). Tokyo Chemical Industry (TCI).

- 3-Amino-2-chloropyridine Product Information. (n.d.). Sigma-Aldrich.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Aptuit.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC.

- 3-Amino-2-fluoropyridine Product Information. (n.d.). Chem-Impex.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. jocpr.com [jocpr.com]

- 7. biotech-spain.com [biotech-spain.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alkalimetals.com [alkalimetals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. qualityfwd.com [qualityfwd.com]

Precision Pyridine Functionalization: A Comparative Technical Guide

This guide provides an in-depth technical analysis comparing 3-Amino-2-chloro-6-fluoropyridine and 3-amino-2,6-dichloropyridine , focusing on their utility as high-value intermediates in drug discovery and agrochemical synthesis.

Executive Summary

In the design of bioactive heterocycles, the choice between 3-amino-2,6-dichloropyridine (1) and its fluorinated analog, This compound (2) , is often a decision between cost-efficiency and synthetic precision .

While the dichloro variant (1) is a commoditized, robust building block, it suffers from regioselectivity challenges during nucleophilic aromatic substitution (SNAr), often yielding mixtures of C2 and C6 substitution products. Conversely, the fluoro-chloro variant (2) offers orthogonal reactivity. The high electronegativity of the C6-fluorine atom activates it for exclusive SNAr displacement, enabling predictable, sequential functionalization. This guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of these two scaffolds.

Chemical Profile & Structural Analysis

The structural difference of a single atom (F vs. Cl) significantly alters the electronic landscape of the pyridine ring.

| Property | 3-Amino-2,6-dichloropyridine (1) | This compound (2) |

| Structure | Symmetric Halogens | Asymmetric Halogens |

| CAS Number | 62476-56-6 | 1805124-30-4 |

| Molecular Weight | 163.00 g/mol | 146.55 g/mol |

| Appearance | White to light brown crystals | Off-white to beige solid |

| Melting Point | 120–124 °C | ~74–78 °C (Predicted) |

| LogP (Est.) | ~2.1 (Higher Lipophilicity) | ~1.6 (Lower Lipophilicity) |

| Electronic Character | C2/C6 positions are electronically similar. | C6 is highly activated (inductive effect of F). |

| Key Reactivity | Competitive SNAr at C2/C6. | Selective SNAr at C6. |

Reactivity & Regioselectivity: The Core Differentiator

The primary value proposition of the fluoro-analog (2) lies in its ability to solve the "regioselectivity problem" inherent to the dichloro-analog (1) .

The Dichloro Challenge (Compound 1)

In 3-amino-2,6-dichloropyridine , both the C2 and C6 positions are activated for nucleophilic attack by the ring nitrogen.

-

Electronic Effect: The C3-amino group is an electron-donating group (EDG). It deactivates the ring generally but directs electrophiles ortho/para. In SNAr, it deactivates the position ortho to it (C2) and para to it (C6) via resonance.

-

Steric Effect: The C3-amino group provides steric bulk, hindering attack at the adjacent C2 position.

-

Outcome: SNAr reactions typically favor the C6 position (para to amino) due to sterics. However, this selectivity is rarely 100%. Small nucleophiles (e.g., hydrazine, methylamine) or high temperatures can lead to significant C2 byproducts (up to 15-20%), requiring difficult chromatographic separation.

The Fluoro Advantage (Compound 2)

In This compound , the symmetry is broken.

-

Leaving Group Ability: Fluoride is a superior leaving group in SNAr compared to chloride. This is counter-intuitive to bond strength (C-F > C-Cl) but is explained by the rate-determining step . The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate (transition state) significantly more than chlorine.

-

Outcome: Nucleophiles attack the C6-F position almost exclusively (>98% selectivity). The C2-Cl bond remains intact, available for a subsequent metal-catalyzed coupling (e.g., Suzuki-Miyaura).

Decision Logic Visualization

Figure 1: Decision tree for scaffold selection based on required regioselectivity.

Synthetic Protocols

Protocol A: Regioselective SNAr on this compound

Objective: Introduction of an amine at C6, preserving the C2-Cl for future use.

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

-

Dissolution: Dissolve 146 mg (1.0 mmol) of substrate in 2 mL of dry DMSO in a screw-cap vial.

-

Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of Morpholine.

-

Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Note: The fluoro-analog reacts at lower temperatures than the dichloro-analog.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of M+H 147 and appearance of product (M+H ~214).

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude is often >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Why this works: The Fluorine atom lowers the activation energy for the formation of the Meisenheimer complex at C6. The C2-Cl bond is too stable to react under these mild conditions.

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Functionalizing the remaining C2-Cl bond after SNAr.

Materials:

-

Substrate: C6-substituted intermediate (from Protocol A) (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K2CO3 (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Nitrogen for 5 minutes.

-

Catalyst Addition: Add Pd catalyst and base solution.

-

Reaction: Heat to 100 °C for 12 hours (thermal) or 120 °C for 30 min (microwave).

-

Workup: Filter through Celite, concentrate, and purify via prep-HPLC.

Medicinal Chemistry Implications[1][2][3][4]

Bioisosterism & Metabolic Stability

When moving from the dichloro (1) to the fluoro (2) scaffold, researchers often aim to modulate metabolic stability.

-

Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to cytochrome P450 oxidation. Placing a fluorine at a metabolic "soft spot" can extend the half-life (t1/2) of a drug candidate.

-

Lipophilicity Modulation: Fluorine is less lipophilic than chlorine. Replacing Cl with F typically lowers the LogP by ~0.5 units, which can improve solubility and reduce non-specific binding (plasma protein binding).

Hydrogen Bonding

-

Fluorine: Acts as a weak hydrogen bond acceptor.

-

Chlorine: Acts as a very poor hydrogen bond acceptor but can fill hydrophobic pockets more effectively due to its larger Van der Waals radius (1.75 Å vs 1.47 Å for F).

Safety & Handling

| Hazard Class | Description | Handling Protocol |

| Acute Toxicity | Both compounds are toxic if swallowed or absorbed through skin. | Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood. |

| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization. | In case of contact, wash immediately with soap and water for 15 minutes. |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Store in a cool, dry place. The fluoro-analog is sensitive to moisture (hydrolysis of C-F bond at high pH). |

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1805124-30-4).Link

-

National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine Properties.Link

-

Cheméo. Chemical Properties of 3-Amino-2,6-dichloropyridine.Link

-

ResearchGate. Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines.Link

-

BenchChem. Comparative Reactivity of Halogenated Pyridines in Drug Discovery.Link

-

Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. (Contextual reference for fluoro-pyridine synthesis). Link

Technical Guide: Solubility Profiling and Process Optimization for 3-Amino-2-chloro-6-fluoropyridine

Part 1: Executive Summary & Compound Identity

Target Compound: 3-Amino-2-chloro-6-fluoropyridine CAS Registry Number: 214693-41-1 Synonyms: 2-Chloro-6-fluoro-3-pyridinamine; 3-Amino-6-fluoro-2-chloropyridine Role: Critical intermediate in the synthesis of fluorinated heterocycles, kinase inhibitors, and agrochemicals.

The Solubility Challenge in Process Chemistry

For researchers and process engineers, this compound presents a specific challenge: it is a poly-functionalized pyridine containing both hydrogen bond donors (amine) and acceptors (pyridine nitrogen, fluorine, chlorine). Its solubility profile is the governing factor for reaction yield, purification efficiency (crystallization), and formulation.

This guide provides a predictive solubility framework based on structural analogs and a validated experimental protocol to generate the precise thermodynamic data required for scaling up.

Part 2: Physicochemical Profile & Predictive Solubility

Before initiating wet-lab experiments, we establish a baseline using physicochemical properties and data from structural analogs (e.g., 2-amino-3-chloropyridine, 2-amino-5-fluoropyridine).

Key Physical Properties

| Property | Value / Prediction | Implication for Solubility |

| Molecular Weight | 146.55 g/mol | Low MW favors dissolution in small-molecule solvents. |

| Physical State | Solid (Crystalline) | Requires energy to break lattice ( |

| Melting Point | 76.0 – 81.0 °C | Moderate MP indicates strong but manageable lattice energy; ideal for cooling crystallization. |

| LogP (Predicted) | ~1.3 – 1.7 | Moderately lipophilic. Poor water solubility; good solubility in medium-polarity organics. |

| H-Bond Donors | 1 (–NH | Capable of H-bonding with alcohols/water. |

| H-Bond Acceptors | 3 (N, F, Cl) | Enhances solubility in protic solvents via acceptor interactions. |

Predicted Solvent Compatibility Ranking

Based on the "like dissolves like" principle and analog data (e.g., 2-amino-4-chloro-6-methoxypyrimidine), the expected solubility hierarchy is:

-

High Solubility: DMSO, DMF, DMAc (Aprotic, polar).

-

Moderate Solubility: Acetone, Ethyl Acetate, THF, Dichloromethane (Polar organic).

-

Temperature-Dependent Solubility: Methanol, Ethanol, Isopropanol (Protic; solubility increases significantly with

). -

Low/Sparingly Soluble: Water (Hydrophobic effect dominates).

-

Insoluble (Anti-solvents): n-Heptane, Hexane, Cyclohexane.

Solvent Selection Decision Tree

The following logic map guides solvent selection for reaction versus purification.

Figure 1: Strategic decision tree for solvent selection based on process goals.

Part 3: Experimental Protocol for Solubility Determination

Since exact literature values for this specific isomer are scarce, you must generate empirical data to calculate thermodynamic parameters. This protocol ensures self-validating results using the saturation shake-flask method.

Materials & Equipment

-

Compound: this compound (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

-

Equipment: Thermostatic shaker bath (

K), HPLC with UV detector (or GC-FID), 0.45

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Ensure solid persists at the bottom (indicating saturation).

-

Seal the vessel to prevent solvent evaporation.

Step 2: Equilibration

-

Set the temperature (e.g., 278.15 K) and stir at 300 rpm.

-

Allow equilibration for 24 hours .

-

Validation Check: Stop stirring and let settle for 2 hours. If solid disappears, add more compound and repeat.

Step 3: Sampling & Analysis

-

Withdraw 0.5 mL of supernatant using a pre-warmed syringe (to prevent premature precipitation).

-

Filter immediately through a 0.45

m filter into a tared volumetric flask. -

Weigh the flask to determine the mass of the solution.

-

Dilute with mobile phase (e.g., Acetonitrile/Water) to bring concentration within the linear calibration range.

-

Analyze via HPLC (UV detection at

nm).

Step 4: Temperature Ramp

-

Increase temperature by 5 K (Range: 278.15 K to 323.15 K).

-

Repeat equilibration and sampling steps.

Analytical Workflow Diagram

Figure 2: Iterative workflow for determining temperature-dependent solubility.

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This is the most accurate model for aminopyridines in polar solvents. It correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Use Case: Interpolating solubility at non-measured temperatures to determine cooling curves.

Thermodynamic Parameters

Using the Van't Hoff equation , calculate the driving forces of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):-

Expectation: Positive value (Non-spontaneous without mixing entropy).

-

-

Entropy of Solution (

):

Data Recording Template

Use this structure to organize your generated data:

| Solvent | T (K) | Solubility ( | Calc ( | RD (%) | |

| Methanol | 298.15 | [Value] | [Value] | [Value] | |

| Ethanol | 298.15 | [Value] | [Value] | [Value] | |

| Ethyl Acetate | 298.15 | [Value] | [Value] | [Value] |

Part 5: Process Recommendations (Crystallization)

Based on the solubility behavior of similar fluorinated aminopyridines (e.g., 2-amino-3-fluoro-5-chloropyridine), the following purification strategy is recommended.

Recommended Solvent System

-

Primary Solvent: Ethyl Acetate .[2]

-

Rationale: High solubility at boiling point (approx. 77°C), moderate solubility at room temperature.

-

-

Anti-Solvent: n-Heptane (or Petroleum Ether).

-

Rationale: The compound is likely sparingly soluble in alkanes.

-

Crystallization Protocol

-

Dissolution: Dissolve crude this compound in Ethyl Acetate at 70°C (near reflux) until a clear solution is obtained.

-

Filtration: Hot filter to remove insoluble inorganic salts (if any).

-

Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure crystal or add n-Heptane dropwise until turbidity persists.

-

Growth: Cool to 0–5°C over 2 hours.

-

Isolation: Filter the white/off-white crystals and wash with cold 1:4 Ethyl Acetate:Heptane mixture.

References

-

National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine - NIST Chemistry WebBook, SRD 69.Link

-

PubChem. 2-Amino-3-chloropyridine Compound Summary. National Library of Medicine. Link

-

Zhang, Y., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical Thermodynamics (via ResearchGate). Link

-

BenchChem. Technical Guide: Solubility and Physicochemical Properties of Aminopyridine Derivatives.Link

-

Organic Syntheses. Preparation of 3-Aminopyridine and Derivatives. Coll. Vol. 7, p. 27. Link

Sources

A Technical Guide to the Safe Handling of 3-Amino-2-chloro-6-fluoropyridine: A Composite Hazard Analysis

Introduction: Understanding the Compound

3-Amino-2-chloro-6-fluoropyridine is a halogenated aminopyridine, a class of heterocyclic compounds frequently utilized as building blocks in pharmaceutical and agrochemical synthesis. Its structure combines the functionalities of an aromatic amine with both chlorine and fluorine substituents on the pyridine ring. This unique combination dictates its reactivity and, critically, its toxicological profile. The presence of halogens and an amino group on the pyridine core suggests potential for skin and eye irritation, acute toxicity, and specific organ effects, necessitating stringent handling protocols. This guide provides a detailed, field-proven framework for its safe use in a research and drug development setting.

Inferred Hazard Profile and GHS Classification

Based on the hazard classifications of structurally related molecules, this compound is anticipated to pose significant health risks. The following GHS classification is inferred from compounds like 3-Amino-2-chloropyridine, 2-Amino-5-chloro-3-fluoropyridine, and 3-Amino-2-fluoropyridine.[1][2][3][4]

| Hazard Class | Inferred Hazard Category | GHS Hazard Statement | Rationale from Analogous Compounds |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Aminopyridine derivatives consistently show oral toxicity.[2][5][6] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin | Halogenated anilines and pyridines can be readily absorbed through the skin.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Chlorinated and aminated pyridines are frequently cited as skin irritants.[1][2][7] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | This class of compounds is known to be severely irritating or corrosive to eyes.[1][2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors from similar compounds can irritate the respiratory system.[2][6] |

GHS Label Elements (Predicted)

-

Pictograms:

-

GHS05 (Corrosion)

-

GHS06 (Skull and Crossbones)

-

-

Signal Word: Danger

-

Precautionary Statements (Selected): P260, P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P405.[1]

Core Directive: Safe Handling and Exposure Control Workflow

The primary directive for handling this compound is the strict avoidance of all personal contact. This is achieved through a multi-layered system of controls.

Engineering Controls: The Primary Barrier

The causality for relying on engineering controls is simple: they isolate the chemical from the operator, providing a passive and reliable layer of protection.

-

Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This prevents inhalation of dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is chosen to guard against the specific hazards identified in the composite analysis. It is not a substitute for proper engineering controls.

-

Hand Protection: Use double-gloving.

-

Inner Glove: Thin nitrile glove for dexterity.

-

Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton®. Nitrile gloves alone offer insufficient protection against chlorinated solvents often used with such compounds. Gloves must be inspected before use and changed immediately upon suspected contact.

-

-

Eye/Face Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2][5] In addition, a full-face shield must be worn over the goggles when handling larger quantities (>5 g) or during procedures with a high splash risk.

-

Skin and Body Protection: A flame-retardant laboratory coat, fully buttoned, is required. For transfers of significant quantities, a chemically resistant apron should be worn. Full-length pants and closed-toe, liquid-resistant footwear are mandatory.[7]

-

Respiratory Protection: If there is any risk of engineering control failure or for emergency response, a full-face respirator with a combination organic vapor/P100 cartridge is required.

Caption: Workflow for safe handling of this compound.

Emergency Protocols: A Self-Validating System

Emergency procedures must be clear, concise, and rehearsed. Their self-validating nature comes from assuming the worst-case scenario based on the composite hazard data.

First-Aid Measures

The immediate priority is to remove the individual from exposure and decontaminate.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5]

Spill Response

-

Action: Evacuate the immediate area and alert colleagues. Do not attempt cleanup without appropriate respiratory protection.

-

Procedure: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels. Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[3] Decontaminate the spill area after cleanup.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A water spray can be used to cool containers.

-

Specific Hazards: Combustion is expected to produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Caption: Logical flow for emergency response to a chemical incident.

Physicochemical Properties and Stability

Data from close analogs provide an estimated operational range for this compound.

| Property | 3-Amino-2-chloropyridine | 3-Amino-2-fluoropyridine | Inferred Property for Target Compound |

|---|---|---|---|

| Physical State | White to Brown Crystalline Solid[1] | Liquid[4] | Likely a low-melting solid or high-boiling liquid |

| Melting Point | 76-81 °C[1] | Not Applicable | Expected to be in a similar range, requires experimental verification |

| Boiling Point | 135 °C @ 15 mmHg[1] | 102 °C @ 18 mmHg[8] | High boiling point, likely >200°C at atmospheric pressure |

| Storage | Store under inert gas, light and air sensitive[1] | Store under inert gas at 2-8 °C[8] | Store in a tightly sealed container under inert gas, in a cool, dark, and dry place. |

-

Chemical Stability: Expected to be stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5][6]

-

Hazardous Decomposition Products: Under thermal decomposition or combustion, will release carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

References

-

Safety Data Sheet for 2-Amino-5-chloro-3-fluoropyridine. Thermo Fisher Scientific. [Link]

-

Safety Data Sheet. Pro Chem, Inc. [Link]

Sources

- 1. 3-Amino-2-chloropyridine | 6298-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-2-fluoropyridine 95 1597-33-7 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. procheminc.com [procheminc.com]

- 8. 3-Amino-2-fluoropyridine CAS#: 1597-33-7 [m.chemicalbook.com]

Technical Guide: NMR Spectrum Analysis of 3-Amino-2-chloro-6-fluoropyridine

Executive Summary

Molecule: 3-Amino-2-chloro-6-fluoropyridine

Formula:

This guide provides a rigorous analytical framework for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple aromatics, this scaffold presents a "spin system triad" challenge involving

The following protocols are designed to distinguish this specific regioisomer from common synthetic impurities (e.g., 2,6-dichloro-3-aminopyridine or 2-amino-3-chloro-6-fluoropyridine).

Part 1: Structural Context & Spin System Logic

Before interpreting the spectrum, one must map the magnetic environment. The pyridine ring creates a distinct deshielding cone, but the substituents drive the fine structure.

The Substituent Matrix

| Position | Group | Electronic Effect | NMR Consequence |

| 2 | Chloro (-Cl) | Inductive Withdrawal (-I) | Deshields C2; Weak effect on distant protons. |

| 3 | Amino ( | Resonance Donation (+M) | Critical: Strongly shields ortho-position (H4) and para-position (C6). |

| 6 | Fluoro (-F) | Inductive (-I) / Resonance (+M) | Dominant: Splits all nearby signals ( |

The Active Spin System

-

Protons (

): Two aromatic protons (H4, H5) and two exchangeable amine protons. -

Fluorine (

): 100% natural abundance, spin 1/2.[1][2][3] Acts as a second "active" nucleus that splits carbon and proton signals. -

Coupling Network: The spectrum is defined by the interplay between

(vicinal) and

Part 2: Experimental Protocol

Sample Preparation (Critical Step)

The choice of solvent dictates the visibility of the amino group and the resolution of the aromatic coupling.

-

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: DMSO forms strong hydrogen bonds with the

protons, slowing their exchange rate with residual water. This sharpens the amino peak and allows for integration.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

Acquisition Parameters

-

Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse) with sufficient relaxation delay (

) to account for the long -

Transients (Scans):

- : 16 scans.

- : 512–1024 scans (due to C-F splitting diluting signal intensity).

- : 8–16 scans (high sensitivity).

Part 3: Spectral Analysis & Assignment

A. NMR Spectrum (400 MHz, DMSO-d6)

The aromatic region will display two distinct signals for H4 and H5. The key to assignment is the coupling magnitude .

Predicted Chemical Shifts & Splitting

| Proton | Shift ( | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| 5.5 – 6.0 | Broad Singlet (s) | N/A | Exchangeable; disappears with | |

| H-4 | 7.10 – 7.25 | dd (doublet of doublets) | Ortho to | |

| H-5 | 7.35 – 7.50 | dd (doublet of doublets) | Ortho to F (larger J). Meta to |

Detailed Analysis:

-

The H4 Signal: This proton is adjacent to the electron-donating amino group, pushing it upfield (lower ppm) relative to H5. It splits into a doublet due to H5, and each leg splits again due to the meta-Fluorine.

-

The H5 Signal: This proton is adjacent to the Fluorine. The

coupling (H-C-C-F) is typically large (8–10 Hz) in pyridines, often similar in magnitude to the ortho-proton coupling (-

Visual Note: If

, H5 may appear as a pseudo-triplet .

-

B. NMR Spectrum[1][4]

-

Signal: Single sharp peak.

-

Shift:

to -

Multiplicity: Doublet of doublets (dd) in a non-decoupled spectrum, reflecting the coupling to H5 and H4.

C. NMR Spectrum (Proton Decoupled)

The Carbon spectrum is the definitive confirmation of the halogen positions. The Fluorine atom will split every carbon signal into a doublet, with the coupling constant (

| Carbon | Type | Shift ( | Structural Proof | |

| C-6 | Quaternary (C-F) | ~158 – 162 | Huge doublet. Defines the C-F bond. | |

| C-2 | Quaternary (C-Cl) | ~135 – 140 | Deshielded by Cl and N. Weak F-coupling. | |

| C-3 | Quaternary (C-N) | ~138 – 142 | Attached to amine. | |

| C-5 | Methine (CH) | ~105 – 110 | Ortho to F. Large doublet. | |

| C-4 | Methine (CH) | ~120 – 125 | Meta to F. Small doublet. |

Part 4: Analytical Workflow & Logic Map

The following diagram illustrates the decision matrix for assigning the structure and ruling out regioisomers.

Figure 1: Step-by-step logic flow for confirming the this compound scaffold.

Part 5: Quality Control & Impurity Profiling

In drug development, this intermediate is often synthesized via halogen exchange or reduction of a nitropyridine. Common impurities include:

-

3-Amino-2,6-dichloropyridine:

-

3-Amino-2,6-difluoropyridine:

-

Detection:

NMR will show two distinct fluorine signals (unless coincidentally equivalent, which is unlikely due to the asymmetric amine).

-

-

Regioisomer (5-Amino-2-chloro-6-fluoropyridine):

-

Differentiation: The coupling constants between the aromatic protons will change if they are not vicinal (neighbors). If the protons are para to each other,

will be small (~0-2 Hz).

-

Self-Validating Check

To confirm your assignment is correct without external standards:

-

Run a 1H-decoupled 13C NMR .

-

Look for the C6 peak at ~160 ppm.

-

Measure the width of the doublet. If it is

Hz, it is a directly bonded C-F. -

Look for the C5 peak at ~108 ppm. If it is a doublet of

Hz, it confirms the Carbon is next to the Fluorine (

References

-

Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-NMR ranges).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80528, 2-Chloro-3-pyridylamine. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Amino-2-chloro-6-fluoropyridine

Executive Summary

The Suzuki-Miyaura coupling of 3-Amino-2-chloro-6-fluoropyridine presents a unique set of chemoselective challenges. Unlike simple aryl halides, this substrate features three distinct functional sites: a reactive electrophile (2-Cl), a potential catalyst poison/nucleophile (3-NH

While standard conditions often lead to catalyst deactivation or regioselectivity errors, this guide outlines a High-Performance Protocol using sterically demanding phosphine ligands (Buchwald-type) to enable direct coupling without amine protection. A Classic Protocol is also provided for cost-sensitive applications, alongside a fallback Protection Strategy for difficult coupling partners.[1]

Mechanistic Insight & Chemoselectivity

The Substrate Challenge

The molecule contains three competing electronic features:

-

2-Chloro Position (Reactive Site): This is the intended site for Oxidative Addition (OA). It is electronically activated by the adjacent pyridine nitrogen (

N), making the C–Cl bond susceptible to Pd(0) insertion. -

3-Amino Group (Interference): The free primary amine is a Lewis base. In the absence of bulky ligands, it can coordinate to the Pd(II) center, displacing phosphines and forming an inactive "Pd-amine" resting state (Catalyst Poisoning).

-

6-Fluoro Group (Side Reaction Risk): While the C–F bond is generally inert to Pd(0) under standard Suzuki conditions, the 6-position is highly activated for Nucleophilic Aromatic Substitution (

). The use of strong bases (e.g., alkoxides like NaO

Ligand Selection Strategy

To overcome amine poisoning, we utilize biaryl monophosphine ligands (e.g., XPhos, SPhos).[1] These ligands are bulky enough to prevent the substrate's

Decision Logic (DOT Diagram)

Caption: Decision tree for selecting the optimal coupling strategy based on substrate complexity and resource availability.

Experimental Protocols

Protocol A: High-Performance Direct Coupling (Recommended)

Best for: High value intermediates, complex boronic acids, and maximizing yield.[1]

Reagents:

-

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Why: Pre-formed precatalyst ensures rapid activation; XPhos ligand prevents amine coordination.[1]

-

-

Base:

(2.0 – 3.0 equiv)-

Why: Mild enough to prevent

at the 6-F position; buffers the reaction effectively.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

-

Why: Water is essential for the solubility of the inorganic base and the transmetalation step.

-

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(3.0 equiv). -

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add XPhos Pd G4 (2 mol%) quickly under positive inert gas pressure.

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to halide).

-

Reaction: Heat to 80 °C for 2–4 hours. Monitor by LC-MS.

-

Note: Do not exceed 100 °C to minimize defluorination risks.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The free amine product is polar; consider adding 1%

to the eluent to reduce streaking.

Protocol B: Classic Conditions (Cost-Effective)

Best for: Simple phenylboronic acids, large-scale initial screens.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH

Procedure:

-

Combine halide (1.0 equiv) and boronic acid (1.5 equiv) in DME.

-

Add

(5 mol%).[3] -

Add

solution (3.0 equiv). -

Heat to 90 °C for 12–16 hours.

-

Caution: This method requires longer reaction times due to slower oxidative addition and potential reversible amine binding.[1]

Protocol C: Protection Strategy (Fallback)

Best for: When direct coupling fails due to catalyst poisoning or intractable side reactions.

-

Protection: React substrate with

(1.1 equiv) and catalytic DMAP in THF to form the 3-(Boc-amino)-2-chloro-6-fluoropyridine . -

Coupling: Run Protocol A or B on the Boc-protected intermediate. The Boc group eliminates catalyst poisoning.[1]

-

Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane to recover the free amine.

Data Summary & Troubleshooting

Comparative Performance Table

| Variable | Protocol A (XPhos G4) | Protocol B (Pd(dppf)) | Protocol C (Boc-Protect) |

| Yield (Typical) | 85–95% | 50–70% | 70–85% (over 2 steps) |

| Reaction Time | 2–4 Hours | 12–18 Hours | 2 Days (inc. protection) |

| Amine Tolerance | High (Ligand controlled) | Low (Competitive binding) | N/A (Protected) |

| Risk of Defluorination | Low (80 °C, Phosphate) | Moderate (90 °C, Carbonate) | Low |

| Cost | High (Catalyst) | Low | Moderate (Reagents) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by | Switch to Protocol A (XPhos) or Protocol C (Protect). Increase catalyst loading to 5-10 mol%. |

| Defluorination ( | Base is too strong or Temp too high. | Switch base to |

| Protodeboronation | Boronic acid instability.[1] | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Add excess partner (2.0 equiv). |

| Homocoupling | Oxygen present in system.[1] | Rigorous degassing (sparge with Ar for 15 min). |

References

-

Reactivity of 2-chloro-3-aminopyridines

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.

- Source: The Journal of Organic Chemistry (ACS).

-

URL:[Link] (Note: Validates that unprotected amines can couple under optimized conditions).

-

Buchwald Precatalysts for Heterocycles

-

Selectivity in Polyhalogenated Pyridines

-

General Suzuki Mechanism & Conditions

-

BenchChem Application Note

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Amino-2-chloro-6-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

3-Amino-2-chloro-6-fluoropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and two distinct halogen atoms at positions activated by the ring nitrogen, presents a versatile platform for the synthesis of complex molecular architectures. Nucleophilic aromatic substitution (SNAr) is a powerful and reliable method for the selective functionalization of this scaffold, enabling the introduction of a wide array of substituents and the rapid generation of compound libraries for drug discovery and other applications.

This guide provides a comprehensive overview of the SNAr on this compound, detailing the underlying mechanistic principles, predictable regioselectivity, and step-by-step experimental protocols for reactions with common classes of nucleophiles. As a senior application scientist, the aim is to not only provide a set of instructions but to also offer insights into the causality behind experimental choices, ensuring both successful execution and a deeper understanding of the chemistry involved.

Mechanistic Insights and Regioselectivity

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of a halide leaving group.[1][2]

A critical consideration for this substrate is the regioselectivity of the nucleophilic attack. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C2 and C6). In this compound, both the C2 and C6 positions bear halogen leaving groups. The relative reactivity of these positions is governed by two primary factors:

-

The Nature of the Leaving Group: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, fluoride is generally a better leaving group than chloride.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

-

Electronic Effects of Substituents: The amino group at the 3-position is an electron-donating group. Through resonance, it increases the electron density at the ortho (C2 and C4) and para (C6) positions. However, the inductive effect of the amino group is electron-withdrawing. The interplay of these effects, along with the inherent activation by the ring nitrogen, modulates the electrophilicity of the C2 and C6 positions. For SNAr, electron-withdrawing groups generally enhance reactivity. While the amino group is donating, its position relative to the halogens is key. It is positioned to provide some stabilization to the Meisenheimer complex formed from attack at C6.

Considering these factors, nucleophilic attack is predicted to occur preferentially at the C6 position , leading to the displacement of the fluoride ion. This selectivity is a valuable synthetic feature of this substrate.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of specific nucleophiles within each class. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: O-Alkylation with Sodium Methoxide

This protocol describes a typical procedure for the reaction of this compound with an alkoxide nucleophile.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approximately 0.2 M concentration).

-

Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 3-amino-2-chloro-6-methoxypyridine.

Data Presentation: O-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| Sodium Methoxide | - | MeOH | 65 | 2-4 | 3-Amino-2-chloro-6-methoxypyridine | 85-95 |

| Sodium Ethoxide | - | EtOH | 78 | 2-4 | 3-Amino-2-chloro-6-ethoxypyridine | 80-90 |

| Phenol | K₂CO₃ | DMF | 100 | 6-12 | 3-Amino-2-chloro-6-phenoxypyridine | 75-85 |

Protocol 2: N-Amination with Morpholine

This protocol outlines a general procedure for the reaction with a secondary amine nucleophile.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (optional, but recommended)

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

-

Add morpholine (1.5 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(3-amino-2-chloropyridin-6-yl)morpholine.

Data Presentation: N-Amination Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| Morpholine | K₂CO₃ | DMF | 90 | 4-8 | 4-(3-Amino-2-chloropyridin-6-yl)morpholine | 90-98 |

| Piperidine | K₂CO₃ | NMP | 100 | 4-8 | 3-Amino-2-chloro-6-(piperidin-1-yl)pyridine | 88-95 |

| Aniline | NaH | THF | 66 | 6-12 | 3-Amino-2-chloro-N-phenylpyridin-6-amine | 70-80 |

Protocol 3: S-Thiolation with Thiophenol

This protocol provides a method for the reaction with a thiol nucleophile to form a thioether linkage.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (critical for NaH)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

-

Carefully add anhydrous THF and cool the suspension to 0 °C.

-